6-Methyl-2H-1,4-benzothiazin-3(4H)-one
Description
Structure
3D Structure
Properties
IUPAC Name |
6-methyl-4H-1,4-benzothiazin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NOS/c1-6-2-3-8-7(4-6)10-9(11)5-12-8/h2-4H,5H2,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICGCQATWKXCDDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)SCC(=O)N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Spectroscopic and Structural Elucidation in Benzothiazinone Research
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of benzothiazinone derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms, allowing for the unambiguous assignment of the compound's constitution.
¹H NMR Spectroscopy: In the ¹H NMR spectra of 2H-1,4-benzothiazin-3(4H)-one derivatives, characteristic signals confirm the core structure. The protons of the methylene (B1212753) group (S-CH₂) in the thiazine (B8601807) ring typically appear as a singlet at approximately 3.56 ppm. mdpi.com Aromatic protons on the benzene (B151609) ring produce signals in the range of 6.95–7.56 ppm, with their specific chemical shifts and coupling patterns depending on the substitution pattern. mdpi.comtandfonline.com The N-H proton of the amide group is often observed as a broad singlet at a downfield chemical shift, for instance, around 10.76 ppm mdpi.com. For the target compound, 6-Methyl-2H-1,4-benzothiazin-3(4H)-one, a characteristic singlet for the methyl group (CH₃) protons would be expected in the aliphatic region of the spectrum.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom. The carbonyl carbon (C=O) of the lactam ring is particularly diagnostic, appearing significantly downfield, typically around 165 ppm. mdpi.com The methylene carbon (S-CH₂) signal is found in the aliphatic region, often near 28 ppm. mdpi.com Aromatic carbons resonate between approximately 116 and 140 ppm. mdpi.com In derivatives, the chemical shifts of these carbons can be influenced by the electronic effects of various substituents on the benzothiazinone scaffold. nih.govclockss.org
The following table summarizes representative NMR data for related benzothiazinone structures, illustrating the typical chemical shift ranges.
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |
| 2-(Isobutylamino)-sulfanylacetyl-2H-benzo[b] nih.govnih.govthiazin-3(4H)-one | 3.56 (s, 2H, thiazine-CH₂), 7.48–7.66 (m, 3H, Ar-H), 10.76 (s, 1H, NH) | 28.87 (thiazine-CH₂), 116.56-138.09 (Ar-C), 165.28 (C=O) | mdpi.com |
| 4-Methyl-2-(phenylsulfanyl)-2H-1,4-benzothiazin-3(4H)-one | 3.44 (s, 3H, N-CH₃), 4.87 (s, 1H, S-CH-S), 7.07–7.45 (m, 9H, Ar-H) | 32.3 (N-CH₃), 50.4 (S-CH-S), 117.2-139.6 (Ar-C), 162.7 (C=O) | clockss.org |
| Methyl 1-Methyl-4-methyl-2,2-dioxo-1H-2λ⁶,1-benzothiazine-3-carboxylate | 2.47 (s, 3H, 4-CH₃), 3.38 (s, 3H, N-CH₃), 7.32–7.86 (m, 4H, Ar-H) | 17.5 (4-CH₃), 31.7 (N-CH₃), 118.9-140.3 (Ar-C), 161.7 (C=O) | nih.gov |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. For this compound, the most prominent absorption bands are associated with the amide functional group within the thiazine ring.
A strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the cyclic amide (lactam) is typically observed in the range of 1660–1724 cm⁻¹. mdpi.comclockss.orgresearchgate.net The N-H stretching vibration of the secondary amide appears as a distinct band, usually between 3197 and 3340 cm⁻¹. mdpi.comresearchgate.net Aromatic C-H stretching vibrations are generally seen just above 3000 cm⁻¹, while aliphatic C-H stretches from the methylene and methyl groups appear just below this value. tandfonline.comresearchgate.net The presence of these key absorption bands provides strong evidence for the benzothiazinone core structure.
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | References |
| Amide N-H | Stretch | 3197 - 3340 | mdpi.comresearchgate.net |
| Aromatic C-H | Stretch | ~3074 - 3162 | mdpi.comresearchgate.net |
| Aliphatic C-H | Stretch | ~2852 - 2980 | tandfonline.comresearchgate.net |
| Amide C=O | Stretch | 1662 - 1724 | mdpi.comresearchgate.net |
Mass Spectrometry (MS)
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the molecular formula.
In the analysis of benzothiazinone derivatives, HRMS is routinely used to confirm that the elemental composition of the synthesized product matches the calculated theoretical formula. mdpi.comnih.govclockss.org For this compound (C₉H₉NOS), the expected exact mass of the molecular ion [M+H]⁺ would be calculated and compared against the experimentally observed value. For instance, in the HRMS analysis of a related derivative, C₁₈H₁₄N₄O₂S₃, the calculated mass for the [M+H]⁺ ion was 415.0352, while the found value was 415.0357, confirming the structure. mdpi.com The fragmentation pattern observed in the mass spectrum can also provide valuable structural information.
Ultraviolet-Visible (UV-Vis) Spectroscopy in Chiroptical Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light by a molecule as a function of wavelength, providing information about its electronic transitions. In the context of benzothiazinone research, UV-Vis is often used to determine the wavelength of maximum absorbance (λmax). beilstein-journals.org
When applied to chiral molecules, UV-Vis spectroscopy can be combined with circular dichroism (CD), a technique that measures the differential absorption of left- and right-circularly polarized light. This combination, known as chiroptical analysis, is essential for determining the enantiomeric composition and absolute configuration of chiral compounds. nih.gov Studies have shown that for mixtures of enantiomers, a nonlinear relationship can exist between the absorbed signal and the concentration, which requires specific empirical models for accurate quantification. nih.gov This approach is critical for the analysis of chiral benzothiazinone derivatives, where stereochemistry can significantly impact biological activity.
X-ray Crystallography for Solid-State Conformation
Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and conformational details.
The table below presents crystallographic data for a representative benzothiazinone derivative.
| Compound | (Z)-2-benzylidene-4-methyl-2H-benzo[b] nih.govnih.govthiazin-3(4H)-one nih.gov |
| Formula | C₁₆H₁₃NOS |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 9.1497 (3) |
| b (Å) | 14.7052 (5) |
| c (Å) | 10.0037 (3) |
| β (°) | 97.051 (1) |
| V (ų) | 1335.80 (7) |
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, nitrogen, and sulfur in a purified compound. The experimentally determined percentages are then compared with the theoretically calculated values based on the proposed molecular formula. A close agreement between the found and calculated values provides strong evidence for the compound's elemental composition and purity.
This method is routinely reported in the synthesis of new benzothiazinone derivatives to validate their identity. clockss.orgresearchgate.netbeilstein-journals.org For this compound (C₉H₉NOS), the theoretical percentages would be calculated and used as a benchmark for experimental results.
| Compound | 2-Methyl-2-(methylsulfanyl)-4-(phenylmethyl)-2H-1,4-benzothiazin-3(4H)-one clockss.org |
| Formula | C₁₇H₁₇NOS₂ |
| Calculated (%) | C, 64.73; H, 5.43; N, 4.44 |
| Found (%) | C, 64.68; H, 5.53; N, 4.35 |
Chromatographic Techniques (e.g., Thin Layer Chromatography) for Purity Assessment and Reaction Monitoring
Chromatographic techniques are essential for monitoring the progress of chemical reactions and assessing the purity of the final products. Thin Layer Chromatography (TLC) is a simple, rapid, and widely used method for these purposes in the synthesis of benzothiazinones. researchgate.netacs.org
In a typical application, a small amount of the reaction mixture is spotted onto a TLC plate (e.g., silica gel), which is then developed in an appropriate solvent system (mobile phase), such as a mixture of ethyl acetate (B1210297) and hexane. clockss.orgacs.org The separation of components is observed, and the retardation factor (Rf) value—the ratio of the distance traveled by the compound to the distance traveled by the solvent front—is calculated. The completion of a reaction is often indicated by the disappearance of the starting material spot and the appearance of a new product spot with a different Rf value. acs.org This allows for the timely work-up of the reaction and subsequent purification of the desired compound.
Structure Activity Relationship Sar Studies of 6 Methyl 2h 1,4 Benzothiazin 3 4h One and Its Analogues
Impact of Substituents on Biological Activity Profiles
The introduction of different functional groups at various positions on the 1,4-benzothiazin-3(4H)-one skeleton significantly alters its interaction with biological targets.
The addition of a methyl group, a seemingly minor structural modification, can profoundly impact a molecule's pharmacological properties—a phenomenon often termed the "magic methyl effect." princeton.edu This substituent can alter conformational preferences, improve metabolic stability, and enhance binding affinity. princeton.edu
In the context of the benzothiazine scaffold, methylation at the nitrogen atom (N-4 position) directly influences the conformation of the heterocyclic ring. X-ray crystallography studies of 1-Methyl-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide, a related N-methylated analogue, reveal that the heterocyclic thiazine (B8601807) ring adopts a long half-boat conformation. nih.gov This defined geometry can be crucial for fitting into the active site of a target enzyme or receptor.
While direct comparative studies on the biological activity of 6-methyl-2H-1,4-benzothiazin-3(4H)-one versus its N-methylated counterpart are not extensively detailed in the reviewed literature, studies on other bioactive scaffolds provide valuable parallels. For instance, in norbelladine (B1215549) derivatives, N-methylation was shown to enhance inhibitory activity against butyrylcholinesterase (BuChE), a key enzyme in neurodegenerative diseases. uqtr.ca This suggests that N-methylation on the 1,4-benzothiazine core could similarly modulate enzyme inhibitory activity. The 6-methyl group on the benzene (B151609) ring primarily influences the electronic properties and lipophilicity of the aromatic portion of the molecule, which can affect cell permeability and binding interactions.
Halogenation is a common strategy in medicinal chemistry to enhance biological activity. Halogens, particularly fluorine, can increase metabolic stability, improve binding affinity through new electronic interactions, and enhance membrane permeability.
Studies on 1,4-benzothiazin-3(4H)-one analogues have demonstrated the positive impact of halogen substituents. For example, a series of derivatives bearing a (4-fluorophenyl)-1-piperazinyl]propyl] moiety at the 2-position were found to be potent antihypertensive agents. nih.gov Similarly, in a study of benzothiazinone derivatives as potential acetylcholinesterase (AChE) inhibitors for Alzheimer's disease, compounds with a 4-fluorophenyl group at the 2-position showed significant inhibitory activity. nih.gov The fluorine atom in these cases is thought to engage in favorable interactions within the target's active site.
Another study identified a derivative, 2-(4-chlorophenyl)-3-(3-(piperidin-1-yl)propyl)-2,3-dihydro-4H-benzo[e] nih.govresearchgate.netthiazin-4-one, as a potent AChE inhibitor, further underscoring the importance of a halogenated phenyl ring for this specific biological activity. nih.gov
| Compound/Derivative Class | Halogen Substituent | Biological Activity |
| 2-[3-(4-(4-fluorophenyl)-1-piperazinyl]propyl]-2H-1,4-benzothiazin-3(4H)-one | Fluorine on a phenyl side chain | Potent antihypertensive effects nih.gov |
| 2-(4-fluorophenyl)-3-(2-morpholinoethyl)-2,3-dihydro-4H-benzo[e] nih.govresearchgate.netthiazin-4-one | Fluorine on a 2-phenyl group | Acetylcholinesterase Inhibition nih.gov |
| 2-(4-chlorophenyl)-3-(3-(piperidin-1-yl)propyl)-2,3-dihydro-4H-benzo[e] nih.govresearchgate.netthiazin-4-one | Chlorine on a 2-phenyl group | Acetylcholinesterase Inhibition nih.gov |
The nature and position of substituents on the fused benzene ring are critical determinants of the biological activity of 1,4-benzothiazin-3(4H)-one derivatives. These groups can modulate the electron density of the aromatic system and participate in hydrogen bonding or hydrophobic interactions.
Research on novel 2H-benzo[b] cbijournal.comnih.govthiazin-3(4H)-one derivatives as acetylcholinesterase inhibitors found that compounds with an electron-withdrawing substituent, such as a chlorine atom or a methoxy (B1213986) group, on an attached phenyl ring displayed greater inhibitory activity. nih.govmdpi.com For instance, compound 3j (containing a chlorine substituent) and 3i (containing a methoxy substituent) showed IC₅₀ values of 0.025 µM and 0.027 µM, respectively, against AChE, which were comparable to the reference drug donepezil (B133215) (IC₅₀ = 0.021 µM). nih.govmdpi.com
| Compound | Key Substituent on Side Chain | AChE Inhibition (IC₅₀) |
| 3j | 4-Chlorophenyl | 0.025 µM nih.govmdpi.com |
| 3i | 4-Methoxyphenyl | 0.027 µM nih.govmdpi.com |
| Donepezil (Reference) | - | 0.021 µM nih.govmdpi.com |
Furthermore, studies on the apoptosis-inducing activity of 1,4-benzothiazine analogues revealed that modifications to side chains attached to the core structure can drastically alter activity. Specifically, the removal of an alcoholic hydroxyl group from a side chain, either through dehydration to an olefin or by converting it into an ether, led to an increase in apoptotic activity. nih.gov This suggests that reducing the polarity of the side chain can enhance the compound's ability to induce apoptosis.
Stereochemistry plays a pivotal role in the biological activity of chiral molecules, as stereoisomers can exhibit different pharmacological and toxicological profiles due to their differential interactions with chiral biological macromolecules like enzymes and receptors.
While comprehensive studies on the chiroptical properties and stereochemical influence of this compound itself are limited in the available literature, the principles are well-established for related heterocyclic compounds. The introduction of a chiral center, for instance at the 2-position of the thiazine ring, would result in enantiomers. These enantiomers would be expected to interact differently with their biological targets. For example, the antiarrhythmic drug levosemotiadil (B1675184) is the S-enantiomer of semotiadil, highlighting that the specific 3D arrangement is critical for its desired pharmacological effect. researchgate.net The synthesis and biological evaluation of individual enantiomers of this compound analogues would be a necessary step to fully elucidate the SAR related to its stereochemistry.
Conformational Analysis and its Correlation with Biological Response
The three-dimensional shape, or conformation, of a molecule is fundamental to its biological function, as it dictates how the molecule fits into its target binding site.
The heterocyclic thiazine ring in 1,4-benzothiazin-3(4H)-one derivatives is not planar and can adopt various conformations, such as boat or twist-boat forms. The specific conformation is influenced by the substituents on the ring.
X-ray crystal structure analysis of a related compound, 1-methyl-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide, has shown that the heterocyclic ring exists in a long half-boat conformation, with the sulfur atom significantly displaced from the plane of the other atoms in the ring. nih.gov The sulfonyl group was found to be nearly perpendicular to the benzene ring. nih.gov This defined, non-planar structure is crucial for its intermolecular interactions, including π–π stacking observed in the crystal lattice. nih.gov While this describes the solid-state conformation, the conformation in solution, which is more relevant to biological activity, can be studied using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. The preferred conformation in solution dictates the spatial orientation of the key functional groups responsible for binding to a biological target, thereby directly correlating with the biological response. Further research would be needed to establish specific helicity rules that relate the observed chiroptical data (like circular dichroism) to the absolute configuration and preferred solution conformation of chiral derivatives.
Quantitative Structure-Activity Relationship (QSAR) Approaches
Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in modern drug discovery for correlating the chemical structure of compounds with their biological activities. For this compound and its analogues, various QSAR models have been developed to elucidate the structural requirements for their therapeutic effects, particularly in antimicrobial and other applications. These computational models provide predictive insights that guide the synthesis of more potent and selective derivatives.
Both 2D and 3D-QSAR methodologies have been applied to series of benzothiazinone compounds. A 3D-QSAR model developed for a series of benzothiazinone derivatives targeting the decaprenylphosphoryl-β-D-ribose oxidase (DprE1) enzyme in Mycobacterium tuberculosis demonstrated robust predictive power. nih.gov This model yielded a high correlation coefficient for the training set (R²) of 0.9754 and a good correlation coefficient for the test set (Q²) of 0.7632, indicating its reliability. nih.gov The analysis generated contour maps that highlighted the importance of specific physicochemical properties for biological activity. These maps suggested that strategic modifications emphasizing steric, electrostatic, hydrophobic, H-bond acceptor, and H-bond donor groups could enhance the inhibitory potential of the benzothiazinone scaffold. nih.gov
Similarly, a 2D-QSAR study using a multilinear regression (MLR) model was conducted on forty benzothiazinone compounds to predict their anti-tuberculosis activity. mdpi.com This model also showed satisfactory performance, with key statistical metrics of R² = 0.82 and R²test = 0.70. mdpi.com Another QSAR analysis performed on N-(3-oxo-3,4-dihydro-2H-benzo nih.govmdpi.comthiazine-6-carbonyl)guanidines revealed a proportional relationship between the biological activity (as Na/H exchange inhibitors) and the hydrophobicity of the ring structure. nih.gov This finding successfully guided the design of more potent analogues, confirming the predictive utility of the QSAR approach. nih.gov
These studies collectively underscore the value of QSAR in understanding the SAR of benzothiazinone derivatives. By quantifying the impact of various molecular descriptors, these models provide a rational basis for designing new compounds with improved efficacy.
Table 1: Summary of QSAR Models for Benzothiazinone Analogues
| QSAR Model Type | Target/Activity | Key Statistical Parameters | Important Descriptors/Findings | Reference |
|---|---|---|---|---|
| 3D-QSAR | DprE1 Inhibition (Anti-tubercular) | R² = 0.9754, Q² = 0.7632 | Steric, electrostatic, hydrophobic, H-bond acceptor, and H-bond donor groups are crucial for activity. | nih.gov |
| 2D-QSAR (MLR) | Anti-tuberculosis Activity (pMIC) | R² = 0.82, R²adj = 0.78, R²test = 0.70 | Correlation between selected descriptors and observed biological activity. | mdpi.com |
Structure-Efficacy Relationships against Specific Molecular Targets
The therapeutic potential of this compound analogues is defined by their interaction with specific molecular targets. Structure-efficacy relationship studies have identified key structural features that govern the binding and inhibition of these targets, leading to their pharmacological effects.
A primary molecular target for benzothiazinone derivatives is the enzyme DprE1, a crucial component of the arabinan (B1173331) biosynthesis pathway in Mycobacterium tuberculosis. nih.gov Benzothiazinones, including clinically evaluated drugs like BTZ043 and PBTZ169, are potent inhibitors of DprE1. nih.gov Molecular docking studies have shown that these compounds bind within the active site of DprE1 (PDB ID: 4NCR), and their interactions align well with the established pharmacophore for DprE1 inhibition. nih.gov The efficacy against this target is a cornerstone of their anti-tubercular activity.
In addition to DprE1, Mycobacterium tuberculosis kinases A and B (PDB code: 6B2P) have been identified as molecular targets. mdpi.com Molecular docking analyses of newly designed benzothiazinone derivatives revealed effective interactions with the active site residues of these kinases, suggesting them as promising anti-tuberculosis inhibitors. mdpi.com The binding energy of the most stable complexes was further confirmed through MM-PBSA analysis, with ΔGbind values reaching as low as -15.3 kcal/mol. mdpi.com
Beyond antimicrobial targets, benzothiazinone analogues have been investigated as inhibitors of other enzymes. A series of N-(3-oxo-3,4-dihydro-2H-benzo nih.govmdpi.comthiazine-6-carbonyl)guanidines were designed as potent inhibitors of the Na/H exchanger. nih.gov The 4-isopropyl derivative, in particular, showed an IC50 value of 0.0091 µM, demonstrating high potency. nih.gov Furthermore, novel hybrids of benzothiazine and thiadiazole have been synthesized and evaluated as acetylcholinesterase (AChE) inhibitors for potential use in Alzheimer's disease. mdpi.com Certain derivatives displayed significant inhibitory activity against AChE, with IC50 values as low as 0.025 µM, comparable to the reference drug donepezil. Docking simulations confirmed that these compounds interact with the active site of AChE in a manner similar to donepezil. mdpi.com
Table 2: Structure-Efficacy Relationships of Benzothiazinone Analogues for Specific Targets
| Compound Class / Derivative | Molecular Target | Key Efficacy Findings | Reference |
|---|---|---|---|
| Benzothiazinone derivatives (e.g., BTZ043, PBTZ169) | Decaprenylphosphoryl-β-D-ribose oxidase (DprE1) | Potent pharmacophore for DprE1 inhibition; crucial for anti-tubercular activity. | nih.gov |
| Novel Benzothiazinone derivatives | Mycobacterium tuberculosis kinases A and B | Effective interaction with active site residues; strong binding energies (ΔGbind up to -15.3 kcal/mol). | mdpi.com |
| N-(4-isopropyl-3-oxo-3,4-dihydro-2H-benzo nih.govmdpi.comthiazine-6-carbonyl)guanidine | Na/H Exchanger | Highly potent inhibition with an IC50 value of 0.0091 µM. | nih.gov |
Biological Evaluation and Mechanistic Investigations of Benzothiazinone Derivatives in Vitro and Cellular Studies
Antimicrobial Activities
Derivatives of the 1,4-benzothiazin-3-one core have demonstrated a broad spectrum of antimicrobial activities, including antibacterial, antifungal, and antitubercular effects. These properties are largely attributed to their ability to interfere with essential cellular processes in pathogens.
Antibacterial Efficacy Against Gram-Positive and Gram-Negative Bacterial Strains (e.g., Staphylococcus aureus, Escherichia coli)
The antibacterial potential of 1,4-benzothiazin-3-one derivatives has been evaluated against both Gram-positive and Gram-negative bacteria. A study focusing on newly synthesized 1,4-benzothiazine-based bisamide derivatives revealed their potential as inhibitors of Staphylococcus aureus, a prevalent Gram-positive pathogen. The study demonstrated that these compounds not only exhibited potent antibacterial activity but also showed excellent efficacy in inhibiting biofilm formation, a key virulence factor in chronic infections. The most potent compounds, 8bE and 8cE , were identified as dual inhibitors, effectively targeting both planktonic bacteria and their resilient biofilm communities mdpi.com.
While specific data for 6-Methyl-2H-1,4-benzothiazin-3(4H)-one is limited, research on the broader class of benzothiazole (B30560) derivatives provides insight into their structure-activity relationships. For instance, certain novel benzothiazole compounds have shown significant inhibitory activity against E. coli (Gram-negative) and S. aureus (Gram-positive). The minimum inhibitory concentration (MIC) values for these derivatives ranged from 25 to 200 µg/mL against S. aureus and 25 to 100 µg/mL against E. coli mdpi.com. Further studies on other benzothiazole derivatives have reported MIC values as low as 6.25 μg/ml against both S. aureus and E. coli, indicating that substitutions on the benzothiazole moiety can significantly enhance antibacterial activity nih.gov.
Table 1: Antibacterial Activity of Benzothiazole Derivatives
| Bacterial Strain | Compound Type | MIC Range (µg/mL) | Reference |
|---|---|---|---|
| Staphylococcus aureus | Benzothiazole Derivatives | 25 - 200 | mdpi.com |
| Escherichia coli | Benzothiazole Derivatives | 25 - 100 | mdpi.com |
| Staphylococcus aureus | Benzothiazole-N-acetyl-glucosamine conjugates | 6.25 | nih.gov |
| Escherichia coli | Benzothiazole-N-acetyl-glucosamine conjugates | 6.25 | nih.gov |
Antifungal Properties (e.g., against Saccharomyces cerevisiae, Candida albicans, Aspergillus niger)
The antifungal activity of benzothiazinone derivatives has been a subject of significant interest. Studies have shown that azole derivatives of 1,4-benzothiazine possess notable anti-Candida activity. One particular compound, FS5 (7-[1-[(4-chlorobenzyl)oxy]-2-(1H-1-imidazolyl)ethyl]-4-methyl-3,4-dihydro-2H-1,4-benzothiazin-3-one), demonstrated poor direct antifungal activity in vitro against Candida albicans but showed a marked protective effect in a murine model of candidiasis asianpubs.org. This suggests that the in vivo efficacy may be linked to immunomodulating properties in addition to direct antifungal action asianpubs.orgresearchgate.net.
Table 2: Antifungal Activity of Benzothiazine and Benzothiazole Derivatives
| Fungal Strain | Compound Type | Observed Activity | MIC (µg/mL) | Reference |
|---|---|---|---|---|
| Candida albicans | 1,4-Benzothiazine azole derivative (FS5) | Poor in vitro activity, significant in vivo effect | >500 | asianpubs.org |
| Aspergillus niger | Halogen-substituted 2,1-benzothiazine-2,2-dioxides | Promising antifungal activity | Not specified | researchgate.net |
| Aspergillus niger | C-6 Methyl Substituted Benzothiazole derivative (B4) | Maximum activity among tested compounds | 1.1 - 1.5 | lupinepublishers.com |
Investigation of Mechanisms Related to Antimicrobial Resistance (e.g., Efflux Pump Inhibition)
A critical strategy for combating antimicrobial resistance is the inhibition of bacterial efflux pumps, which actively expel antibiotics from the cell. Derivatives of 1,4-benzothiazine have been identified as effective efflux pump inhibitors (EPIs), particularly against the NorA efflux pump in Staphylococcus aureus. The NorA pump contributes to resistance against multiple drugs, including fluoroquinolones researchgate.net.
In a study designed to find potent NorA EPIs, a series of 3-phenyl-1,4-benzothiazine derivatives were synthesized. These compounds were evaluated for their ability to restore the activity of the antibiotic ciprofloxacin (B1669076) against a S. aureus strain that overexpresses the NorA pump. Several derivatives demonstrated good activity, with some capable of completely restoring ciprofloxacin's efficacy. The most effective compounds also showed strong inhibition of ethidium (B1194527) bromide efflux, a common method for assessing EPI activity researchgate.netnih.gov. This line of research highlights the potential of the benzothiazinone scaffold in developing "resistance breaker" molecules that can be used in combination with existing antibiotics.
Antitubercular Activity and Target Identification (e.g., DprE1 enzyme)
Benzothiazinones (BTZs) have emerged as one of the most potent classes of compounds against Mycobacterium tuberculosis, the causative agent of tuberculosis. Their primary target is the essential enzyme decaprenylphosphoryl-β-D-ribose 2′-oxidase (DprE1), which is crucial for the biosynthesis of the mycobacterial cell wall researchgate.net.
Prominent BTZ derivatives, such as BTZ043 and PBTZ169 , exhibit remarkable whole-cell activity with minimum inhibitory concentration (MIC) values below 0.004 µM researchgate.net. These 8-nitro-benzothiazinones act as suicide inhibitors, forming a covalent semimercaptal bond with a key cysteine residue (Cys387) in the active site of DprE1, thereby irreversibly inactivating the enzyme lupinepublishers.com. More recent research has focused on developing non-nitro-benzothiazinones to improve drug-like properties. For example, pyrrole-benzothiazinones like PyrBTZ01 have shown significant activity (MIC of 0.16 μg/ml) and inhibit DprE1 non-covalently with a 50% inhibitory concentration (IC50) of 1.61 μM lupinepublishers.com.
Table 3: Antitubercular Activity of Benzothiazinone Derivatives
| Compound | Target | Mechanism | MIC against M. tuberculosis | IC50 against DprE1 | Reference |
|---|---|---|---|---|---|
| PBTZ169 | DprE1 | Covalent | <0.004 µM | Not specified | researchgate.net |
| BTZ043 | DprE1 | Covalent | ~0.002 µM (1 ng/mL) | Not specified | |
| PyrBTZ01 | DprE1 | Non-covalent | 0.16 µg/mL | 1.61 µM | lupinepublishers.com |
| PyrBTZ02 | DprE1 | Non-covalent | 0.16 µg/mL | 7.34 µM | lupinepublishers.com |
Anti-inflammatory Properties
In addition to their antimicrobial effects, benzothiazine derivatives have been investigated for their potential to modulate inflammatory responses. These studies often involve in vitro cell-based assays to determine the mechanism of action.
In Vitro Assessment in Relevant Cell Models
The anti-inflammatory potential of benzothiazine derivatives has been demonstrated in various in vitro models. A study on a series of novel 1,2-benzothiazine derivatives (isomers of the 1,4-scaffold) assessed their ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation. The investigation included evaluating their impact on cytokine mRNA expression in normal human dermal fibroblast (NHDF) cells stimulated with lipopolysaccharide (LPS), a potent inflammatory trigger.
This multifaceted approach, combining enzyme inhibition assays with cellular models of inflammation, provides a comprehensive understanding of the anti-inflammatory profile of the benzothiazine core structure. While this study focused on 1,2-benzothiazines, the findings suggest that the broader benzothiazine class of compounds represents a promising scaffold for the development of new anti-inflammatory agents.
Anticancer Activities
Derivatives of the 1,4-benzothiazine scaffold have demonstrated notable anticancer properties across a range of human cancer cell lines. These activities are primarily attributed to their ability to induce cytotoxicity and inhibit cell proliferation through various molecular mechanisms.
The cytotoxic effects of benzothiazine and related benzothiazole derivatives have been evaluated against a panel of human cancer cell lines. While specific data for this compound is limited, studies on analogous structures provide significant insights into the potential of this chemical class.
For instance, a series of novel 2-aminobenzothiazole (B30445) hybrids were assessed for their in vitro antitumor effects against colorectal carcinoma (HCT-116), hepatocellular carcinoma (HEPG2), and breast cancer (MCF-7) cell lines. nih.gov One of the most potent compounds, a thiazolidine-2,4-dione derivative, exhibited IC50 values of 5.61 µM, 7.92 µM, and 3.84 µM against HCT-116, HEPG2, and MCF-7 cells, respectively. nih.gov In another study, certain benzothiazole derivatives showed potent cytotoxicity against the MCF-7 cell line, with some compounds being more potent than the reference drug cisplatin. nih.gov Specifically, four derivatives displayed IC50 values of 8.64, 7.39, 7.56, and 5.15 μM, compared to 13.33 μM for cisplatin. nih.gov
Furthermore, the antiproliferative activity of 1,4-benzothiazine derivatives has been investigated against the HT-29 human colon cancer cell line. researchgate.net Thieno[2,3-d]pyrimidine derivatives containing a 6-methyl substituent have also shown potent cytotoxicity against A549 (lung carcinoma), HCT116, and MCF-7 cell lines, with one derivative exhibiting an IC50 of 2.79, 6.69, and 4.21x10^-3 μM, respectively. researchgate.net Additionally, 4H-3,1-benzothiazine derivatives have demonstrated antiproliferative properties against the T47D human breast cancer cell line, with some compounds showing activity comparable to cisplatin. nih.gov
| Compound Class | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 2-Aminobenzothiazole hybrid (4a) | HCT-116 | 5.61 | nih.gov |
| 2-Aminobenzothiazole hybrid (4a) | HEPG2 | 7.92 | nih.gov |
| 2-Aminobenzothiazole hybrid (4a) | MCF-7 | 3.84 | nih.gov |
| Benzothiazole derivative (4) | MCF-7 | 8.64 | nih.gov |
| Benzothiazole derivative (5c) | MCF-7 | 7.39 | nih.gov |
| Benzothiazole derivative (5d) | MCF-7 | 7.56 | nih.gov |
| Benzothiazole derivative (6b) | MCF-7 | 5.15 | nih.gov |
| 6-Methyl-thieno[2,3-d]pyrimidine derivative (1e) | A549 | 2.79 | researchgate.net |
| 6-Methyl-thieno[2,3-d]pyrimidine derivative (1e) | HCT-116 | 6.69 | researchgate.net |
| 6-Methyl-thieno[2,3-d]pyrimidine derivative (1e) | MCF-7 | 0.00421 | researchgate.net |
The antiproliferative activity of benzothiazinone and related derivatives is commonly assessed using various colorimetric assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is frequently employed to determine the cytotoxic effects of these compounds. For example, the MTT assay was used to evaluate the anticancer activity of novel benzothiazole hybrids against HCT-116, HEPG2, and MCF-7 cell lines. nih.gov Similarly, the cytotoxicity of halogen derivatives of methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate was determined using the MTT assay on a panel of cancer cell lines including HCT116, HepG2, and A549. nih.gov
The Sulforhodamine B (SRB) assay is another method utilized to measure cytotoxicity. It was used to assess the antiproliferative effects of 1,4-benzothiazine derivatives on the HT-29 human colon cancer cell line. researchgate.net Both MTT and SRB assays are reliable methods for in vitro chemosensitivity testing and provide valuable data on the growth inhibitory potential of these compounds. brieflands.comnih.gov
Research into the molecular mechanisms underlying the anticancer activity of benzothiazinone derivatives has identified several potential targets within key cancer pathways.
VEGFR2 Kinase Receptor: The vascular endothelial growth factor receptor 2 (VEGFR-2) is a critical mediator of angiogenesis, a process essential for tumor growth and metastasis. nih.gov While direct inhibition of VEGFR2 by this compound has not been extensively documented, studies on structurally related compounds are insightful. A series of chlorinated benzothiadiazines, which share a similar heterocyclic core, have been shown to suppress VEGFR2 phosphorylation, thereby inhibiting angiogenesis. nih.gov Furthermore, novel benzothiazole hybrids have been designed as VEGFR-2 inhibitors, with some compounds demonstrating potent inhibitory activity in the nanomolar range. nih.gov One such compound exhibited a VEGFR-2 IC50 of 91 nM. nih.gov
Interleukins: Chronic inflammation is a known contributor to cancer development, and interleukins are key signaling molecules in this process. A study on substituted 1,4-benzothiazines demonstrated that these compounds can effectively downregulate various pro-inflammatory genes in the A-549 lung cancer cell line, including IL-1α, IL-1β, IL-6, and IL-8. researchgate.net This suggests that part of the anticancer effect of benzothiazinone derivatives may be mediated through the modulation of the tumor microenvironment's inflammatory state.
Caspases: The induction of apoptosis (programmed cell death) is a hallmark of many effective anticancer agents. Caspases are a family of proteases that play a central role in executing the apoptotic program. Research has shown that benzothiazole derivatives can induce apoptosis in cancer cells by activating procaspase-3 to its active form, caspase-3. nih.gov One derivative, in particular, exhibited a procaspase-3 activation of 92.1% at a concentration of 10 µM. nih.gov This activation of the caspase cascade is a crucial mechanism for the anticancer activity of this class of compounds. nih.govmdpi.com
Currently, there is a lack of available scientific literature detailing the specific antiproliferative activity of this compound or its close derivatives on human synovial cells and peripheral blood mononuclear cells. Further research is required to explore the potential effects of these compounds on these cell types, which could be relevant for inflammatory conditions and hematological malignancies.
Neurodegenerative Disease Research
In addition to their anticancer properties, benzothiazinone derivatives have emerged as promising agents for the treatment of neurodegenerative diseases, particularly Alzheimer's disease. Their mechanism of action in this context primarily involves the inhibition of key enzymes in the cholinergic pathway.
Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are enzymes responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). Inhibition of these enzymes can increase acetylcholine levels in the brain, which is a therapeutic strategy for managing the symptoms of Alzheimer's disease.
Several studies have demonstrated the potent inhibitory activity of benzothiazinone and benzothiazolone derivatives against both AChE and BChE. In one study, a series of thirteen benzothiazolone derivatives were synthesized and evaluated for their cholinesterase inhibitory activity. nih.gov Many of these compounds showed a preference for inhibiting BChE over AChE. For example, compound M13 was identified as the most potent BChE inhibitor with an IC50 value of 1.21 µM, while also showing effective AChE inhibition (IC50 = 5.03 µM). nih.gov Another derivative, M2, displayed an even higher selectivity for BChE, with an IC50 of 1.38 µM and a selectivity index of 28.99 over AChE. nih.gov
Another study focused on thiadiazole hybrid compounds with a benzothiazine core. Two compounds, 3i and 3j, displayed significant inhibitory activity against AChE, with IC50 values of 0.027 µM and 0.025 µM, respectively, which are comparable to the reference drug donepezil (B133215) (IC50 = 0.021 µM).
| Compound | AChE IC50 (µM) | BChE IC50 (µM) | Reference |
|---|---|---|---|
| Benzothiazolone derivative (M13) | 5.03 | 1.21 | nih.gov |
| Benzothiazolone derivative (M2) | >40 | 1.38 | nih.gov |
| Benzothiazine-thiadiazole hybrid (3i) | 0.027 | - | |
| Benzothiazine-thiadiazole hybrid (3j) | 0.025 | - | |
| Donepezil (Reference) | 0.021 | - |
These findings highlight the potential of the this compound scaffold as a basis for the development of novel therapeutic agents for both cancer and neurodegenerative diseases. Further research is warranted to fully elucidate the structure-activity relationships and to optimize the efficacy and selectivity of these promising compounds.
In Vitro Blood-Brain Barrier Permeability Studies
The ability of a compound to cross the blood-brain barrier (BBB) is a critical factor for drugs targeting the central nervous system (CNS). mdpi.comnih.gov In vitro models are essential tools for the early-stage screening of BBB permeability. mdpi.com One of the most common methods for this assessment is the Parallel Artificial Membrane Permeability Assay (PAMPA). evotec.com This assay provides a high-throughput method to predict passive, transcellular permeation by measuring the diffusion of a compound from a donor compartment, through an artificial phospholipid membrane, to an acceptor compartment. evotec.com The PAMPA model is valuable because it isolates the property of passive diffusion, which is a key mechanism for transport across the BBB, without the complexities of active transport or efflux systems. evotec.com While these methods are widely used for CNS drug discovery, specific permeability data (e.g., Pe values in cm/s) for this compound and its direct derivatives are not extensively detailed in the reviewed literature. However, the investigation of benzothiazine derivatives as CNS-active agents, such as acetylcholinesterase inhibitors, implies that their ability to cross the BBB is a key consideration in their design and evaluation. nih.gov
Antioxidant Activities
Derivatives of the 1,4-benzothiazine scaffold have demonstrated notable antioxidant properties. derpharmachemica.comcbijournal.com The evaluation of this activity is commonly performed using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. derpharmachemica.comresearchgate.net
In one study, a series of novel 6-(2-((5-(substituted-amino)-1,3,4-thiadiazol-2-yl) sulfanyl) acetyl)-2H-benzo[b] derpharmachemica.comresearchgate.netthiazin-3(4H)-one compounds were synthesized and evaluated for their antioxidant potential. nih.gov The results indicated that all tested compounds exhibited more than 50% antioxidant activity at a concentration of 10 µM. nih.gov Specifically, compounds designated 3i and 3j showed significant radical scavenging activity. nih.gov The presence of the N-C-S linkage within the 1,4-benzothiazine structure is considered a contributing factor to its antioxidant potential. derpharmachemica.com Furthermore, the addition of halogen groups, such as chlorine (–Cl) or bromine (–Br), to the benzothiazine structure has been observed to sharply enhance antioxidant activity. derpharmachemica.com
| Compound | Concentration | % Inhibition (DPPH Assay) |
|---|---|---|
| 3i | 10 µM | 90.00% ± 2.40 |
| 3j | 10 µM | 92.00% ± 1.80 |
| 3i | 1 µM | 82.00% ± 1.20 |
| 3j | 1 µM | 85.00% ± 2.00 |
| 3i | 0.1 µM | 75.00% ± 1.80 |
| 3j | 0.1 µM | 73.00% ± 1.40 |
| 3i | 0.01 µM | 65.00% ± 1.10 |
| 3j | 0.01 µM | 68.00% ± 1.50 |
Central Nervous System (CNS) Activity and Related Mechanisms
The 1,4-benzothiazine nucleus is a key pharmacophore that has been explored for various CNS activities, including neuroprotective effects. cbijournal.comresearchgate.net A significant area of investigation has been its potential in the context of neurodegenerative diseases like Alzheimer's disease (AD). nih.gov One of the primary therapeutic strategies for AD is the inhibition of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. nih.gov
A series of thiadiazole hybrid compounds featuring the 2H-benzo[b] derpharmachemica.comresearchgate.netthiazin-3(4H)-one core were developed and evaluated as AChE inhibitors. nih.gov The in vitro biological evaluation showed that several of these derivatives displayed significant inhibitory activity against AChE, with compounds 3i and 3j being particularly potent, exhibiting IC50 values comparable to the reference drug donepezil. nih.gov Molecular docking studies revealed that the 2H-benzo[b] derpharmachemica.comresearchgate.netthiazin-3(4H)-one ring of these compounds engages in π–π interactions with the indole (B1671886) ring of the amino acid Trp286 in the active site of the AChE enzyme. nih.gov Additionally, the carbonyl and amino groups of the benzothiazinone ring form hydrogen bonds with key amino acid residues such as Ser293 and Phe295, further anchoring the inhibitor within the active site. nih.gov
| Compound | IC50 against AChE (µM) |
|---|---|
| 3i | 0.027 |
| 3j | 0.025 |
| Donepezil (Reference) | 0.021 |
Calcium Antagonistic and Calmodulin Antagonistic Activities
The benzothiazine scaffold is associated with cardiovascular activities, including calcium antagonism. cbijournal.comresearchgate.net Derivatives of Benzo[b] derpharmachemica.comresearchgate.netthiazin-3(4H)-ones are known to exhibit calcium antagonist properties. researchgate.net This activity is significant as calcium channel blockers are crucial in the management of various cardiovascular conditions. While the broader class of benzothiazine and related benzothiazoline (B1199338) derivatives have been studied for their Ca2+ antagonistic activity, specific data for this compound is limited in the available literature. nih.govnih.gov Studies on related structures show that modifications to the substituents on the benzothiazine ring system can significantly influence the potency of calcium antagonism. nih.gov Information specifically detailing calmodulin antagonistic activities for these compounds was not found in the reviewed sources.
Investigation of Anti-Diabetic and Anti-Corrosion Activities
Anti-Diabetic Activity: The investigation of heterocyclic compounds for anti-diabetic properties is an active area of research. nih.gov While structures related to benzothiazines, such as benzothiazole and 1,4-benzothiazepine derivatives, have been synthesized and evaluated for their in vivo anti-diabetic or antihyperglycemic activity, specific studies focusing on this compound were not prominently featured in the search results. nih.govresearchgate.netsemanticscholar.org For instance, N-(6-substituted-1,3-benzothiazol-2-yl)benzenesulfonamide derivatives showed a significant lowering of plasma glucose levels in rat models, with their mechanism potentially linked to the inhibition of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). nih.gov The demonstrated activity in these related scaffolds suggests that the 1,4-benzothiazine core could be a viable template for the future design of novel anti-diabetic agents. semanticscholar.org
Anti-Corrosion Activity: 1,4-Benzothiazine derivatives have been identified as effective corrosion inhibitors, particularly for carbon steel in acidic environments like 15% hydrochloric acid (HCl). imist.maimist.ma Studies on compounds such as 2-(4-chlorophenyl)-1,4-benzothiazin-3-one (CBT) have shown high inhibition efficiency. imist.maimist.ma These compounds function as mixed-type inhibitors, meaning they reduce both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. imist.ma The mechanism of protection involves the adsorption of the benzothiazine molecules onto the steel surface, forming a protective layer. imist.maimist.ma This adsorption process is consistent with the Langmuir isotherm model, indicating both physical and chemical interactions between the inhibitor and the metal surface. imist.ma
| Inhibitor | Concentration | Inhibition Efficiency |
|---|---|---|
| 2-(4-chlorophenyl)-1,4-benzothiazin-3-one (CBT) | 5x10-3 mol/L | Up to 97% |
Computational Chemistry and Molecular Modeling Studies of Benzothiazinones
Molecular Docking Simulations
Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second. In the context of drug discovery, it is frequently used to predict the binding mode of a small molecule ligand, such as a benzothiazinone derivative, to the active site of a target protein.
Molecular docking studies have been instrumental in elucidating the binding interactions of benzothiazinone derivatives with their biological targets. For instance, docking simulations have been performed on benzothiazinones against the decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) enzyme of Mycobacterium tuberculosis, a key target for anti-tubercular drugs. researchgate.net These studies reveal how the ligands orient themselves within the enzyme's active site to maximize favorable interactions.
Research has shown that the nitro group of certain benzothiazinone analogs can form an irreversible covalent bond with the sulfhydryl group of a cysteine residue (CYS387) in the DprE1 active site. plos.org The simulations also predict key non-covalent interactions, such as hydrogen bonds and π-π stacking, which are crucial for the stable binding of the ligand. For example, docking studies of novel 2H-benzo[b] plos.orgufv.brthiazin-3(4H)-one derivatives with acetylcholinesterase (AChE) showed that the benzothiazinone ring can exhibit a π–π interaction with the indole (B1671886) ring of Trp286, while its carbonyl group forms a hydrogen bond with Ser293. mdpi.com These detailed predictions of binding modes are essential for understanding the mechanism of action and for designing more potent inhibitors.
| Compound Class | Target Protein | Key Predicted Interactions |
| Benzothiazinone Analogs | DprE1 (M. tuberculosis) | Covalent bond with CYS387; Hydrogen bonds with active site residues. plos.org |
| 2H-benzo[b] plos.orgufv.brthiazin-3(4H)-one Derivatives | Acetylcholinesterase (AChE) | π–π interaction with Trp286; Hydrogen bond with Ser293. mdpi.com |
| Benzothiazinone-pepirazine derivatives | Lipase B (M. tuberculosis) | High binding affinities suggesting strong interaction. ufv.br |
A critical output of molecular docking simulations is the calculation of binding energy, which estimates the binding affinity between a ligand and its receptor. A lower, more negative binding energy value typically indicates a more stable and favorable ligand-receptor complex. These calculations are used to rank and prioritize compounds for further experimental testing.
In studies of benzothiazinone analogs against the DprE1 enzyme, covalent docking scores have been calculated to identify the most promising inhibitors. plos.org For example, a potent analog, PubChem-155-924-621, exhibited a covalent docking score of -15.7 kcal/mol, indicating a very strong binding affinity. plos.org Similarly, studies on benzothiazinone-pepirazine derivatives identified ligands with high binding affinities, such as -10.5 kcal/mol, highlighting their potential as potent anti-mycobacterial agents. ufv.br These energy calculations are vital for virtual screening campaigns where large libraries of compounds are computationally evaluated to find potential drug candidates.
| Compound/Analog | Target Protein | Calculated Binding Energy (kcal/mol) |
| PubChem-155-924-621 | DprE1 | -15.7 plos.org |
| Benzothiazinone-pepirazine Ligand 6 | Lipase B | -10.5 ufv.br |
| PubChem-127-032-794 | DprE1 | Not specified, but identified as promising. plos.org |
| PubChem-155-923-972 | DprE1 | Not specified, but identified as promising. plos.org |
Molecular Dynamics (MD) Simulations for Complex Stability and Conformational Dynamics
While molecular docking provides a static snapshot of the ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements and conformational changes of the complex over time. MD simulations are used to assess the stability of the predicted binding poses and to understand the dynamic behavior of the ligand within the active site.
For potent benzothiazinone analogs identified through docking, MD simulations have been performed on their complexes with the DprE1 enzyme. plos.org These simulations help to validate the stability of the covalent and non-covalent interactions predicted by docking. By analyzing the trajectory of the simulation, researchers can confirm that the ligand remains securely bound in the active site and that the key interactions are maintained over time. This provides a higher level of confidence in the predicted binding mode and helps to elucidate the dynamic nature of the inhibition mechanism. plos.orgnih.gov
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. mdpi.com For benzothiazinone derivatives, DFT calculations are employed to determine various properties, including optimized molecular geometry, bond lengths, bond angles, and electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. ufv.brrsc.orgscispace.com
The optimized geometry obtained from DFT calculations provides a detailed 3D structure of the molecule in its lowest energy state. rsc.org The HOMO-LUMO energy gap is a particularly important parameter, as it relates to the chemical reactivity and stability of the molecule. mdpi.com A smaller energy gap suggests that the molecule is more reactive. These theoretical calculations can be correlated with experimental data, such as NMR chemical shifts and vibrational spectra, to validate the computational model. mdpi.comrsc.org DFT studies have been successfully applied to various benzothiazine and benzothiazole (B30560) derivatives to understand their structural and electronic characteristics. ufv.brmdpi.comacs.org
Prediction of Pharmacokinetic Profiles (ADMET)
The success of a drug candidate depends not only on its potency but also on its pharmacokinetic properties, commonly referred to as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). Computational tools are widely used to predict these properties early in the drug discovery process, helping to identify compounds with favorable drug-like characteristics and to flag potential liabilities.
For newly synthesized benzothiazinone derivatives, in-silico ADMET prediction is a crucial step. researchgate.net Computational models can estimate properties such as oral bioavailability, blood-brain barrier permeability, and potential for metabolism by cytochrome P450 enzymes. These predictions help researchers to select and optimize compounds that are more likely to have a suitable pharmacokinetic profile for in vivo efficacy. Studies on benzothiazinone analogs have utilized these methods to assess their potential as oral drug candidates. researchgate.netplos.org
Energetic Studies (e.g., Standard Molar Enthalpies of Formation, Sublimation)
Aromaticity Analysis (e.g., Nucleus Independent Chemical Shifts - NICS)
A comprehensive review of scientific literature and computational chemistry databases reveals a notable absence of specific studies on the aromaticity of 6-Methyl-2H-1,4-benzothiazin-3(4H)-one using the Nucleus Independent Chemical Shifts (NICS) method. While computational studies have been conducted on various benzothiazinone derivatives, these investigations have primarily focused on aspects such as molecular docking, quantitative structure-activity relationships (QSAR), and the analysis of reactivity descriptors like HOMO-LUMO gaps, rather than a direct assessment of the aromatic character of the fused ring system.
The NICS method is a widely accepted computational tool for quantifying the aromaticity of cyclic molecules. It involves calculating the magnetic shielding at the center of a ring or at a point above the ring plane. Negative NICS values are indicative of a diatropic ring current, a hallmark of aromaticity, while positive values suggest a paratropic ring current, characteristic of anti-aromaticity. Values close to zero are generally associated with non-aromatic systems.
Although the benzothiazinone scaffold, which fuses a benzene (B151609) ring with a thiazine (B8601807) ring, is a key component of many biologically active compounds, a specific and detailed aromaticity analysis using NICS for this compound has not been reported in published research. Consequently, data tables containing NICS values and a detailed discussion of the research findings for this particular compound cannot be provided at this time. Such an analysis would be valuable for a deeper understanding of the electronic structure and stability of this class of compounds and could inform the design of new derivatives with tailored properties.
Advanced Applications and Research Tools
Utilization as Building Blocks for Complex Heterocyclic Synthesis
The 2H-1,4-benzothiazin-3(4H)-one core, including its 6-methyl derivative, is a valuable starting point for the synthesis of more complex and functionally diverse heterocyclic systems. nih.gov The reactivity of the scaffold at the nitrogen and adjacent methylene (B1212753) positions allows for the strategic addition of various substituents, leading to the creation of novel molecular architectures.
One significant application is in the construction of hybrid molecules where the benzothiazinone moiety is linked to other bioactive heterocyles. For instance, research has demonstrated the synthesis of a series of thiadiazole-benzothiazine hybrids. nih.gov In this process, a related precursor, 6-(2-chloroacetyl)-2H-benzo[b] rsc.orgscispace.comthiazin-3(4H)-one, undergoes a nucleophilic substitution reaction with various 1,3,4-thiadiazole (B1197879) derivatives. nih.gov This reaction effectively couples the two heterocyclic systems, yielding compounds with potential for enhanced biological activity. nih.gov
Furthermore, the core structure can be elaborated into fused polycyclic systems. Derivatives of 1,4-benzothiazine have been used to synthesize pyrido[3,2-b] rsc.orgscispace.combenzothiazines, which have shown activity against various cancer cell lines. rsc.org These synthetic strategies highlight the utility of the 6-Methyl-2H-1,4-benzothiazin-3(4H)-one scaffold as a versatile building block, enabling access to a wide array of complex molecules for further investigation. nih.govnih.gov
Development as a Lead Scaffold for Rational Drug Design
The 1,4-benzothiazine framework is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in numerous compounds with a wide spectrum of biological activities. jst.go.jp This makes this compound an attractive starting point for rational drug design, a process that involves designing and synthesizing new drug candidates based on the known structure of a biological target. fishersci.com
A notable example of its application is in the development of novel inhibitors for acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. nih.gov In a targeted drug design study, new compounds were created by hybridizing the 2H-benzo[b] rsc.orgscispace.comthiazin-3(4H)-one scaffold with a 1,3,4-thiadiazole ring. nih.gov The design strategy aimed to interact with specific sites within the AChE enzyme. Molecular docking simulations predicted that the benzothiazinone ring could form π–π interactions with key amino acid residues like Trp286, while the carbonyl group could form hydrogen bonds with Ser293 and Phe295. nih.gov Subsequent synthesis and biological evaluation confirmed that these rationally designed molecules exhibited significant inhibitory activity against AChE, with some derivatives showing potency comparable to the reference drug, donepezil (B133215). nih.gov
This research underscores the value of the benzothiazinone core as a foundational structure that can be systematically modified to create potent and selective inhibitors for specific biological targets. jst.go.jpfishersci.com
Table 1: Acetylcholinesterase (AChE) Inhibition by Benzothiazinone-Thiadiazole Hybrids
| Compound | Substitution on Thiadiazole Ring | AChE IC₅₀ (µM) |
| 3i | 4-Methylphenylamino | 0.027 |
| 3j | 4-Chlorophenylamino | 0.025 |
| Donepezil (Reference) | - | 0.021 |
This table is based on data from a study on novel 2H-benzo[b] rsc.orgscispace.comthiazin-3(4H)-one derivatives as acetylcholinesterase inhibitors. nih.gov
Application in Understanding Drug Action Mechanisms and Resistance Pathways
Benzothiazinone derivatives have become instrumental tools for elucidating the mechanisms of drug action and the development of resistance in pathogens. nih.gov The most prominent examples are the potent antitubercular agents from the benzothiazinone (BTZ) class, such as BTZ043 and PBTZ169. nih.govresearchgate.net These compounds, which share the core benzothiazinone structure, have been pivotal in understanding a novel mechanism for killing Mycobacterium tuberculosis.
Research has shown that BTZs act as suicide inhibitors of the enzyme decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1). nih.gov This enzyme is essential for the biosynthesis of the mycobacterial cell wall component, arabinan (B1173331). nih.gov By covalently binding to a critical cysteine residue in the active site of DprE1, BTZs block the formation of decaprenylphosphoryl arabinose (DPA), a key precursor for arabinan synthesis. nih.gov This disruption of cell wall synthesis leads to rapid bacterial cell death. nih.gov
The high specificity and potency of BTZs have also made them valuable for studying drug resistance. Strains of M. tuberculosis that develop resistance to these compounds invariably have mutations in the dprE1 gene. nih.gov These mutations typically alter the key cysteine residue, preventing the covalent binding of the BTZ molecule and rendering the drug ineffective. nih.gov Studying these resistant mutants provides direct insight into the drug-target interaction and the genetic basis of resistance, which is crucial for the development of next-generation therapies.
Exploration in Material Science for Organic Semiconductors and Dyes
The application of the 1,4-benzothiazine scaffold extends beyond pharmacology into the realm of material science. The fused aromatic structure and the presence of heteroatoms (nitrogen and sulfur) impart interesting electronic and photophysical properties that can be exploited in the development of organic electronics and functional dyes.
While research on this compound itself is nascent in this area, more complex derivatives built from this core have shown significant promise. A notable example is 6H-Pyrrolo[3,2-b:4,5-b′]bis rsc.orgscispace.combenzothiazine (PBBTZ), a molecule containing two benzothiazine units fused to a central pyrrole (B145914) ring. rsc.org This compound and its derivatives have been synthesized and investigated as p-type semiconductors for use in Organic Field-Effect Transistors (OFETs). rsc.org X-ray analysis of PBBTZ revealed a coplanar structure that facilitates efficient molecular packing, a key requirement for good charge transport. rsc.org Devices fabricated with PBBTZ exhibited high hole mobility (up to 0.34 cm²V⁻¹s⁻¹) and high on/off ratios, demonstrating the potential of benzothiazine-based materials in electronic applications. rsc.org
Additionally, the benzothiazinone scaffold is amenable to chemical modification for creating fluorescent probes. By attaching various fluorophores to the core structure, scientists have developed fluorescent BTZ analogues. nih.govvu.nl These molecules can be used to specifically label their biological targets, such as the DprE1 enzyme in mycobacteria, allowing for detailed study of target localization and cellular processes through fluorescence microscopy. nih.gov This application highlights the utility of the benzothiazinone structure as a core for developing specialized dyes and imaging agents. vu.nl
Future Research Directions for 6 Methyl 2h 1,4 Benzothiazin 3 4h One and Benzothiazinone Chemistry
Further Elucidation of Undiscovered Biological Activities
The known biological activities of the benzothiazinone class of compounds are diverse, suggesting that their full therapeutic potential has yet to be completely explored. ontosight.aicbijournal.com Research has primarily centered on their potent antimycobacterial effects, but studies have also revealed activities such as antiviral, anticancer, and anti-inflammatory properties. ontosight.aicbijournal.com Certain derivatives have been identified as adenosine (B11128) receptor antagonists and acetylcholinesterase inhibitors, pointing to potential applications in neurological and cardiovascular diseases. researchgate.netmdpi.com
Future research should systematically screen 6-Methyl-2H-1,4-benzothiazin-3(4H)-one and other benzothiazinone analogs against a wider array of biological targets. Given the structural similarities to phenothiazines, which are known for their antipsychotic effects, exploring the central nervous system (CNS) activity of benzothiazinones could be a fruitful avenue. cbijournal.com The core structure possesses a unique three-dimensional shape that could facilitate interactions with various enzymes and receptors. cbijournal.com A comprehensive investigation into less-explored areas such as metabolic disorders, neurodegenerative diseases, and parasitic infections could uncover novel therapeutic applications for this versatile scaffold. ontosight.ainih.gov
Table 1: Known Biological Activities of Benzothiazinone Derivatives
| Biological Activity | Therapeutic Area |
|---|---|
| Antimycobacterial | Infectious Disease (Tuberculosis) |
| Antiviral | Infectious Disease |
| Anticancer | Oncology |
| Anti-inflammatory | Inflammation |
| Adenosine Receptor Antagonist | Cardiovascular/Neurological |
| Acetylcholinesterase Inhibitor | Neurological (e.g., Alzheimer's) |
| Antifungal | Infectious Disease |
Design and Synthesis of Next-Generation Benzothiazinone Derivatives with Enhanced Specificity
A primary goal in advancing benzothiazinone chemistry is the design and synthesis of new derivatives with superior efficacy and pharmacokinetic profiles. rsc.org Early-generation compounds, while potent, often suffer from poor aqueous solubility, which can limit their bioavailability and therapeutic application. nih.govnih.govresearchgate.net
Future synthetic strategies will focus on several key areas:
Improving Physicochemical Properties: Researchers are actively modifying the benzothiazinone scaffold to enhance water solubility and metabolic stability. nih.govresearchgate.net This includes strategies like side-chain modification, such as opening cyclic piperidinyl or piperazinyl rings, to create analogs with improved drug-like properties. nih.govresearchgate.net For instance, the representative compound 37, a side-chain modified derivative, displayed improved solubility and bioavailability compared to its lead compound. nih.gov
Structure-Activity Relationship (SAR) Studies: A deeper understanding of the relationship between the chemical structure of benzothiazinone derivatives and their biological activity is crucial. nih.gov SAR studies have already identified key structural features necessary for antimycobacterial activity, such as the sulfur and oxygen atoms in the thiazine (B8601807) ring and specific electron-withdrawing groups at defined positions. nih.gov Future work will involve synthesizing extensive libraries of analogs with diverse substituents to build more comprehensive SAR models, guiding the design of more potent and selective compounds. nih.gov
Novel Synthetic Pathways: The development of efficient and versatile synthetic routes is essential for generating a wide range of derivatives for biological screening. nih.govnih.gov Recently, a new pathway starting from thiourea (B124793) derivatives was established, allowing the formation of the thiazinone ring in a single step and facilitating the preparation of a wide variety of analogs. nih.gov Such innovative synthetic methods will accelerate the discovery of next-generation benzothiazinones.
Table 2: Strategies for Next-Generation Benzothiazinone Design
| Strategy | Goal | Example |
|---|---|---|
| Side-Chain Modification | Enhance solubility and bioavailability | Opening of piperazine (B1678402) rings to expand compound diversity. nih.gov |
| SAR-Guided Design | Increase potency and target specificity | Synthesis of derivatives with varied substituents at the C-2 position. rsc.org |
| Scaffold Simplification | Create cost-effective, easily synthesized analogs | Defragmentation of the BTZ043 scaffold into simpler nitroaromatic structures. acs.org |
Integration of Advanced Computational Techniques for Rational Design
Computational chemistry and molecular modeling are indispensable tools for accelerating the drug discovery process for benzothiazinone derivatives. researchgate.net These in silico methods allow for the rational design of new compounds and the prediction of their biological activities before undertaking costly and time-consuming synthesis. plos.org
Key computational approaches being integrated into benzothiazinone research include:
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netufv.br These models can predict the activity of novel, unsynthesized benzothiazinone derivatives and identify key molecular descriptors, such as amphiphilicity and molecular volume, that are essential for their biological function. researchgate.net
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target receptor or enzyme. ufv.br Covalent docking approaches have been used to screen virtual libraries of benzothiazinone analogs against their target, DprE1, to identify the most promising candidates based on their binding scores. plos.org Docking studies help elucidate the specific interactions between the compound and the active site, guiding the design of derivatives with enhanced affinity and specificity. researchgate.net
Virtual Screening: Virtual screening allows researchers to rapidly screen large libraries of chemical compounds against a specific biological target to identify potential hits. plos.org This approach has been successfully used to screen hundreds of benzothiazinone analogs from databases like PubChem, identifying novel candidates for further investigation. plos.org
Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the ligand-protein complex over time, helping to assess the stability of the interaction. plos.org This technique is used to evaluate the most promising candidates identified through docking, providing a more detailed understanding of their binding energetics. plos.org
By leveraging these computational tools, researchers can prioritize the synthesis of the most promising candidates, significantly streamlining the drug discovery pipeline and reducing the reliance on traditional trial-and-error approaches. ufv.br
Addressing Contemporary Challenges in Drug Discovery (e.g., Antimicrobial Resistance)
One of the most significant contributions of benzothiazinone research is in addressing the global crisis of antimicrobial resistance, particularly in the context of tuberculosis (TB). nih.gov The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis has rendered many existing treatments ineffective, creating an urgent need for new drugs with novel mechanisms of action. nih.gov
Benzothiazinones have emerged as a highly promising class of antitubercular agents for several reasons:
Novel Mechanism of Action: Benzothiazinones act by inhibiting the enzyme decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1). nih.govnih.gov DprE1 is essential for the synthesis of the mycobacterial cell wall, and its inhibition is lethal to the bacterium. nih.govnih.gov This mechanism is distinct from those of currently used TB drugs, making benzothiazinones effective against strains that have developed resistance to other agents. nih.gov
Potent Activity: Compounds like BTZ043 and the preclinical candidate PBTZ169 exhibit extremely potent activity against M. tuberculosis, with minimal inhibitory concentrations (MICs) significantly lower than many standard drugs. nih.gov Many newly synthesized derivatives also show excellent activity against drug-susceptible and multidrug-resistant clinical isolates. nih.gov
Covalent Inhibition: Benzothiazinones are prodrugs that are activated within the bacterium to a nitroso derivative. acs.orgx-mol.com This activated form then covalently binds to a cysteine residue in the active site of DprE1, leading to irreversible inhibition of the enzyme. nih.govnih.gov This covalent mode of action can contribute to their high potency and prolonged duration of effect.
Future research will continue to optimize benzothiazinone derivatives to create potent agents against a broader spectrum of resistant pathogens. researchgate.net The unique scaffold and mechanism of action make them valuable leads in the ongoing fight against antimicrobial resistance, not just for tuberculosis but potentially for other bacterial infections as well. researchgate.netmdpi.com
Q & A
Basic Synthesis and Structural Characterization
Q1: What are the common synthetic routes for preparing 6-methyl-2H-1,4-benzothiazin-3(4H)-one, and how are intermediates validated? A: A widely used method involves the derivatization of the 1,4-benzothiazinone core via Schiff or Mannich base reactions. For example, intermediates are synthesized by reacting 4-[(4-amino-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]-2H-1,4-benzothiazin-3(4H)-one with aldehydes or ketones under reflux conditions. Structural validation employs elemental analysis, IR spectroscopy (to confirm carbonyl and NH/OH stretches), NMR (to assign aromatic and methyl protons), and mass spectrometry (to verify molecular ions) .
Advanced Structural Analysis
Q2: How can crystallographic software (e.g., SHELX, WinGX) resolve ambiguities in the molecular conformation of this compound derivatives? A: SHELX is used for structure refinement, particularly for high-resolution or twinned data, while WinGX integrates tools for metric analysis of molecular geometry and packing. For example, anisotropic displacement parameters in SHELXL can distinguish between static disorder and dynamic motion in the benzothiazinone ring. Discrepancies between spectroscopic and crystallographic data (e.g., unexpected bond angles) are resolved by comparing puckering amplitudes derived from Cremer-Pople coordinates .
Biological Activity and Mechanisms
Q3: What evidence supports the antifungal activity of this compound derivatives, and how is their structure-activity relationship (SAR) analyzed? A: Fluconazole analogues containing the benzothiazinone moiety show potent inhibition of Candida spp. (MIC values <1 µg/mL). SAR studies reveal that electron-withdrawing substituents at the 6-position enhance activity by improving target binding (e.g., fungal cytochrome P450). Activity is validated via broth microdilution assays, with data cross-referenced against X-ray structures of enzyme-inhibitor complexes .
Analytical Challenges in Impurity Profiling
Q4: How can researchers identify and quantify impurities like 7-chloro-5-methyl-2H-1,4-benzothiazin-3(4H)-one in synthetic batches? A: Reverse-phase HPLC with UV detection (λ = 254 nm) is employed using a C18 column and gradient elution (acetonitrile/water). Impurities are quantified against certified reference materials. Mass spectrometry (LC-MS) confirms structural identity, while NMR detects residual solvents or regioisomeric byproducts .
Computational Modeling of Ring Conformations
Q5: What computational methods are used to predict the puckering behavior of the 1,4-benzothiazinone ring in solution? A: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) optimize ground-state geometries, while Cremer-Pople coordinates quantify puckering amplitudes (e.g., , ) for comparison with crystallographic data. Molecular dynamics simulations (MD) assess flexibility in solvent environments .
Data Contradictions in Spectroscopic vs. Crystallographic Results
Q6: How should researchers address discrepancies between NMR data (indicating planarity) and X-ray structures (showing puckered rings)? A: Dynamic averaging in solution (NMR timescale) may mask puckering, whereas X-ray captures static conformations. Variable-temperature NMR can detect ring-flipping (e.g., coalescence of methyl signals). Solid-state NMR or NOESY experiments provide complementary evidence for rigid conformations .
Advanced Applications in Medicinal Chemistry
Q7: What strategies are used to optimize this compound derivatives for ion channel modulation (e.g., KCa3.1 inhibition)? A: Rational design focuses on substituent effects at the 3- and 6-positions. Electrophysiological assays (patch-clamp) measure IC values, while molecular docking (e.g., AutoDock Vina) predicts interactions with channel pore residues (e.g., hydrophobic contacts with Trp96 in KCa3.1). Selectivity is tested against related channels (e.g., Kv1.3) .
Methodological Pitfalls in Synthesis
Q8: What are common pitfalls in synthesizing this compound, and how are they mitigated? A: Oxidative dimerization during cyclization is a frequent issue. Use of inert atmospheres (N) and radical scavengers (e.g., BHT) suppresses this. Reaction progress is monitored via TLC, and intermediates are purified via column chromatography (silica gel, ethyl acetate/hexane) .
Environmental Stability and Degradation
Q9: How does the environmental stability of this compound derivatives impact their application in agricultural research? A: Hydrolysis studies (pH 5–9, 25–50°C) identify degradation products (e.g., sulfonic acid derivatives). LC-MS/MS tracks degradation kinetics, while QSAR models predict persistence based on substituent hydrophobicity (logP) and Hammett constants .
Future Directions in Heterocyclic Chemistry
Q10: What emerging methodologies could improve the scalability of this compound synthesis? A: Continuous-flow microreactors reduce side reactions via precise temperature control. Catalytic asymmetric synthesis (e.g., chiral Brønsted acids) enables enantioselective formation of bioactive derivatives. Green chemistry approaches (e.g., solvent-free mechanochemical synthesis) are under exploration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
